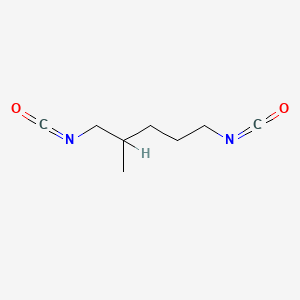

1,5-Diisocyanato-2-methylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diisocyanato-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(5-10-7-12)3-2-4-9-6-11/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBNSOZREBSAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87706-56-7 | |

| Record name | Pentane, 1,5-diisocyanato-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87706-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80956293 | |

| Record name | 1,5-Diisocyanato-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34813-62-2 | |

| Record name | 1,5-Diisocyanato-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34813-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane-1,5-diyl diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034813622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diisocyanato-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-1,5-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Chemical Transformations of 1,5 Diisocyanato 2 Methylpentane

Phosgene-Based Synthesis Routes for 1,5-Diisocyanato-2-methylpentane

The reaction of the corresponding diamine with phosgene (B1210022) has historically been the principal method for producing diisocyanates. This process is typically carried out in either a liquid or gas phase. nih.gov

Optimization of Reaction Conditions and Yields

The phosgenation process involves the reaction of a primary amine with phosgene to form a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. google.com The efficiency of this process is highly dependent on reaction conditions.

Key parameters for optimization include:

Temperature: The temperature for the phosgenation reaction and subsequent thermolysis is critical. Gas phase phosgenation occurs at elevated temperatures, typically between 200°C and 600°C. nih.gov Liquid phase processes are also utilized, particularly for amines with high boiling points. nih.gov

Solvent: Inert solvents are often used in the phosgenation process. The choice of solvent can influence reaction rates and the ease of product separation. google.com

Phosgene Concentration: The stoichiometry of phosgene to the amine is a crucial factor in maximizing yield and minimizing side reactions. Solutions of phosgene in inert solvents, with concentrations ranging from 10% to 100% by weight, are commonly employed. google.com

Table 1: General Conditions for Phosgene-Based Isocyanate Synthesis

| Parameter | Condition | Phase | Reference |

| Temperature | 200-600 °C | Gas | nih.gov |

| Phosgene Concentration | 10-100 wt% in solvent | Liquid/Gas | google.com |

| Amine Feed Temperature | 10-150 °C | Liquid/Gas | google.com |

Non-Phosgene Synthesis Methods for this compound

Due to the high toxicity of phosgene and the corrosive nature of hydrogen chloride, significant research has been dedicated to developing alternative, non-phosgene synthesis routes for isocyanates. nih.govionike.com These methods often involve multiple steps, such as the synthesis of a carbamate (B1207046) precursor followed by its thermal decomposition. nih.govresearchgate.net

Curtius Rearrangement and Analogous Approaches for Bio-based Precursors

The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govresearchgate.net This reaction proceeds under mild conditions and is known for its high functional group tolerance and stereochemical retention. nih.govwikipedia.org The isocyanate produced can be isolated or reacted in situ with various nucleophiles to form carbamates, ureas, or primary amines. nih.govresearchgate.netorganic-chemistry.org

The general mechanism involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org Recent studies suggest a concerted mechanism where the loss of nitrogen and the alkyl group migration occur simultaneously. wikipedia.org

This method is particularly relevant for the synthesis of bio-based diisocyanates, as dicarboxylic acids can be derived from renewable resources like vegetable oils. researchgate.net The conversion of these bio-based dicarboxylic acids to the corresponding diisocyanates can be achieved through the Curtius rearrangement. researchgate.net

Carbamation and Thermal Decomposition Techniques

A prominent non-phosgene route involves the synthesis of carbamates from amines, followed by their thermal decomposition to yield the desired isocyanate. nih.govmdpi.com This two-step process avoids the use of phosgene and simplifies product purification. nih.govresearchgate.net

Carbamates can be synthesized through various methods, including the reaction of amines with dimethyl carbonate (DMC) or urea (B33335). nih.gov The reaction of aliphatic amines with DMC can proceed under relatively mild conditions. nih.gov

The subsequent thermal decomposition (thermolysis) of the carbamate to the isocyanate can be carried out in either the gas or liquid phase. mdpi.com Gas-phase thermolysis is often conducted at temperatures around 400°C, while liquid-phase methods may employ high-boiling inert solvents to lower the required temperature and minimize side reactions. mdpi.com Catalysts, such as various metal compounds, can be used to improve the efficiency of the carbamate decomposition. researchgate.netnih.gov

Table 2: Comparison of Phosgene and Non-Phosgene Routes

| Feature | Phosgene Route | Non-Phosgene Route (Carbamate Decomposition) |

| Primary Reagent | Phosgene | Carbamate Precursor |

| Key Steps | Phosgenation, Thermolysis | Carbamate Synthesis, Thermolysis |

| Byproducts | Hydrogen Chloride, Chlorinated compounds | Alcohol (from carbamate decomposition) |

| Safety Concerns | High toxicity of phosgene, corrosivity (B1173158) of HCl | Generally lower toxicity reagents |

Exploration of Alternative Feedstocks for Sustainable Production

The drive for green chemistry has spurred research into sustainable feedstocks for the production of diisocyanates. rsc.org Bio-based resources are at the forefront of this exploration.

Potential bio-based precursors for this compound and other diisocyanates include:

Lysine: This amino acid can be enzymatically decarboxylated to produce 1,5-pentanediamine, a direct precursor for 1,5-pentamethylene diisocyanate. google.com

Vegetable Oils: These can be a source of long-chain dicarboxylic acids, which can then be converted to diisocyanates. researchgate.net

Lignin and Furan Derivatives: These biomass-derived materials offer aromatic and furan-based structures that can be chemically modified to produce diisocyanates. researchgate.netgoogle.com

Carbon Dioxide (CO2): CO2 is being investigated as a sustainable C1 feedstock for the synthesis of polymers like polyurethanes. rsc.org Non-phosgene routes can utilize CO2 in the synthesis of carbamate intermediates. researchgate.net

The development of these bio-based routes aims to reduce the reliance on petrochemical feedstocks and create more environmentally friendly production pathways for diisocyanates. google.comrsc.orgmdpi.com

Catalytic Strategies in this compound Synthesis

The formation of the isocyanate groups in this compound is a critical step that relies heavily on catalysis. Both homogeneous and heterogeneous catalysts play significant roles in this process, each with distinct advantages and challenges.

Homogeneous catalysts, which exist in the same phase as the reactants, have been extensively studied for isocyanate synthesis. The non-phosgene route, which avoids the use of highly toxic phosgene gas, often employs homogeneous catalysis. acs.org This process typically involves two main steps: the catalyzed synthesis of a carbamate from an amine or nitro compound, followed by the thermal decomposition of the carbamate to yield the isocyanate. acs.org

Transition metal complexes, particularly those of Group VIII metals, are among the most effective homogeneous catalysts for the carbonylation of nitroaromatics to produce isocyanates. researchgate.net For instance, zinc acetate (B1210297) has demonstrated high efficiency as a catalyst in the synthesis of dicarbamates from diamines and dimethyl carbonate. acs.orgresearchgate.net While homogeneous catalysts offer high activity and selectivity, their separation and recycling from the product mixture can be challenging, which is a significant drawback in industrial applications. acs.org

Recent research has also explored the use of organocatalysts, such as guanidines, amidines, and N-heterocyclic carbenes, for polyurethane synthesis. acs.org These metal-free catalysts can be competitive with traditional metal-based catalysts like dibutyltin (B87310) dilaurate and dibutyltin diacetate. acs.org The mechanism often involves the activation of the alcohol or isocyanate group through basic or acidic catalysis. acs.org

Table 1: Examples of Homogeneous Catalysts in Isocyanate Synthesis

| Catalyst Type | Example | Application | Reference |

| Transition Metal Salt | Zinc Acetate | Synthesis of dicarbamates from diamines and dimethyl carbonate | acs.orgresearchgate.net |

| Organocatalyst | Guanidines | Polyurethane synthesis from diisocyanates and diols | acs.org |

To overcome the separation challenges associated with homogeneous catalysts, research has increasingly focused on heterogeneous catalysts. These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction, which simplifies their removal from the reaction mixture. acs.orgresearchgate.net

For the direct carbonylation of nitroaromatic compounds to isocyanates, heterogeneous catalysts comprising metals like palladium (Pd), rhodium (Rh), and iridium (Ir) supported on materials such as alumina (B75360) (Al2O3) have been investigated. google.com Another approach involves the use of mixed metal oxides, such as those containing manganese (Mn) and lead (Pb), for the selective reduction of nitro compounds to nitroso compounds, which are intermediates in isocyanate synthesis. google.com

The development of hybrid materials that combine the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts is a promising area. researchgate.net For instance, zeolite-Y has been used as a support for nanohybrid materials, aiming to create eco-friendly and recyclable catalysts. researchgate.net In the context of carbamate decomposition to isocyanates, materials like montmorillonite (B579905) K-10 have been used as heterogeneous acid catalysts. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Isocyanate Synthesis

| Catalyst System | Application | Key Findings | Reference |

| Pd, Rh, Ir on Al2O3 | Direct carbonylation of nitrosoarenes | Catalyzes the conversion to aromatic isocyanates | google.com |

| MnxPbyOz | Selective reduction of nitrobenzene | Produces nitrosobenzene (B162901) as an intermediate | google.com |

| Montmorillonite K-10 | Decomposition of carbamates | Effective for monoisocyanates with electron-withdrawing groups | researchgate.net |

The design of a successful catalyst involves maximizing activity, selectivity, and stability while minimizing cost. For isocyanate synthesis, this means designing catalysts that promote the desired reactions while suppressing side reactions like the formation of ureas or oligomers. acs.orggoogle.com The choice of support material, the size and dispersion of active metal particles, and the presence of promoters are all critical factors in catalyst design.

Catalyst deactivation is a major concern in industrial processes, leading to reduced efficiency and increased operational costs. ammoniaknowhow.comappliedcatalysts.com Deactivation can occur through several mechanisms:

Poisoning: Strong chemisorption of impurities from the feed onto the active sites of the catalyst. ammoniaknowhow.com

Coking or Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores. ammoniaknowhow.comresearchgate.net

Thermal Degradation and Sintering: Loss of catalytic surface area due to the growth of metal crystallites or collapse of the support structure at high temperatures. ammoniaknowhow.comyoutube.com

Mechanical Failure: Attrition and crushing of catalyst particles, especially in fluidized bed reactors. appliedcatalysts.comyoutube.com

Understanding the root cause of deactivation is crucial for mitigating its effects. appliedcatalysts.com Strategies to combat deactivation include purifying the feedstock to remove poisons, optimizing reaction conditions to minimize coke formation, and developing more thermally stable catalyst formulations. appliedcatalysts.com In some cases, deactivated catalysts can be regenerated to restore their activity. youtube.com

Purification and Isolation Techniques for this compound

Following the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The high reactivity of the isocyanate groups necessitates careful control of purification conditions to prevent product degradation.

Distillation is a primary method for purifying isocyanates. gea.comnih.gov Due to the thermal sensitivity of these compounds, distillation is typically carried out under high vacuum to lower the boiling point and minimize thermal degradation. gea.com For mixtures of isomers, such as those found in crude MDI (methylene diphenyl diisocyanate), a combination of distillation and crystallization is often employed. researchgate.netgoogle.com

Melt crystallization is a powerful technique for separating isomers with close boiling points. researchgate.net This process can be performed in various ways, including static layer crystallization and dynamic falling film melt crystallization. google.comacs.org In layer crystallization, the desired isomer is selectively crystallized onto a cooled surface, and the remaining mother liquor is drained away. google.com Suspension crystallization, where crystals are formed within the bulk liquid and then separated, is another effective method. gea.com Hybrid processes that combine distillation and crystallization can offer significant energy savings and result in high-purity products. researchgate.net

Table 3: Purification Techniques for Diisocyanates

| Technique | Description | Application | Reference |

| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Removal of high-boiling contaminants and separation of isomers. | gea.com |

| Melt Crystallization | Separation based on differences in melting points and crystal structures. | Purification of isomers, such as 4,4'-MDI from 2,4'-MDI. | researchgate.netacs.org |

| Hybrid Distillation/Crystallization | A combined process to enhance separation efficiency and reduce energy consumption. | Separation of azeotropes and closely boiling mixtures. | researchgate.net |

Accurate assessment of the purity of this compound is essential to ensure its quality and performance in downstream applications. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of isocyanates. epa.govepa.gov Since isocyanates are highly reactive, they are typically derivatized before analysis. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which reacts with the isocyanate groups to form stable urea derivatives that can be readily separated and quantified by HPLC with UV or mass spectrometric detection. epa.govepa.gov

Gas chromatography (GC) can also be used, particularly for more volatile isocyanates. patsnap.com Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are valuable for structural confirmation and can provide information about the presence of impurities. researchgate.netrsc.org The development of analytical methods focuses on achieving high sensitivity, selectivity, and accuracy to detect and quantify trace impurities. rsc.org

Polymerization Engineering and Reaction Kinetics Involving 1,5 Diisocyanato 2 Methylpentane

Polyurethane (PU) Synthesis Leveraging 1,5-Diisocyanato-2-methylpentane

Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate with a polyol. scispace.com The use of this compound, an aliphatic diisocyanate, imparts specific properties to the resulting polyurethane material.

Step-Growth Polymerization Mechanisms and Control

The synthesis of polyurethanes from this compound follows a step-growth polymerization mechanism. wikipedia.orgfiveable.me In this process, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively longer oligomers, eventually resulting in long-chain polymers. wikipedia.org The reaction involves the addition of the hydroxyl groups of the polyol to the isocyanate groups of the diisocyanate, forming urethane (B1682113) linkages. uni-miskolc.hu

Control over the molecular weight and structure of the polymer is crucial for achieving desired material properties. wikipedia.org This can be achieved by:

Stoichiometric Control: Adjusting the ratio of isocyanate to hydroxyl groups is a key method for controlling the molecular weight. A slight excess of one reactant will result in a polymer with end-groups of that reactant, limiting further polymerization. wikipedia.org

Monofunctional Monomers: The addition of a small amount of a monofunctional monomer (a molecule with only one reactive group) can also be used to cap the growing polymer chains and control the final molecular weight. wikipedia.org

The general reaction for polyurethane formation is as follows: R-NCO + R'-OH → R-NH-COO-R'

Reactivity of Isocyanate Groups in Polyurethane Formation

Isocyanates are electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water. wikipedia.org The reactivity of the isocyanate groups in this compound is a critical factor in polyurethane synthesis. Aliphatic isocyanates like this compound are generally less reactive than aromatic isocyanates. pcimag.commdpi.com This lower reactivity can be advantageous in some applications, allowing for better control over the polymerization process.

The reaction kinetics of polyurethane formation are often autocatalytic, meaning the urethane product itself can catalyze the reaction. researchgate.net The reaction can be divided into two main pathways: a forward path and an autocatalyzed path. researchgate.net The activation energies for these reactions are typically higher for aliphatic diisocyanates compared to aromatic ones, resulting in a slower reaction rate. researchgate.net

Influence of Polyol Structure and Stoichiometry on Polymerization

The structure and stoichiometry of the polyol play a significant role in the polymerization process and the final properties of the polyurethane.

Catalyst Effects on Polyurethane Reaction Kinetics and Product Characteristics

Catalysts are essential for controlling the rate of the polyurethane-forming reaction, especially with less reactive aliphatic isocyanates. pcimag.commingxupu.com They work by accelerating the reaction between isocyanates and polyols. mingxupu.com The choice of catalyst can significantly impact the reaction kinetics and the final properties of the polyurethane.

Common types of polyurethane catalysts include:

Amine Catalysts: Tertiary amines, such as triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), are widely used. mingxupu.com They are particularly effective at catalyzing the reaction between isocyanates and water (the blowing reaction in foam production) but also promote the isocyanate-polyol (gelling) reaction. mingxupu.comgvchem.com

Organometallic Catalysts: Tin-based compounds, like dibutyltin (B87310) dilaurate (DBTDL), and other metal-based catalysts (e.g., bismuth, zinc, zirconium) are highly selective towards the isocyanate-polyol reaction. gvchem.compatchamltd.comwernerblank.com They are considered strong gel catalysts. mingxupu.com

The concentration and type of catalyst can influence the degree of microphase separation in thermoplastic polyurethanes, which in turn affects their mechanical properties. researchgate.net For instance, studies have shown that varying the concentration of a tin catalyst can significantly alter the ultimate tensile strength of the resulting polyurethane. researchgate.net

Polyurea (PUR) Synthesis Utilizing this compound

Polyureas are another important class of polymers that can be synthesized using this compound. They are formed by the reaction of a diisocyanate with a polyamine. nih.gov

Reaction with Polyamines and Chain Extenders

Polyurea synthesis is a step-growth polymerization process where the isocyanate groups react with primary or secondary amine groups to form urea (B33335) linkages. nih.gov This reaction is generally much faster than the reaction between isocyanates and alcohols, often proceeding without the need for a catalyst. nih.govmdpi.com

The general reaction for polyurea formation is: R-NCO + R'-NH₂ → R-NH-CO-NH-R'

Polyamines: High molecular weight amine-terminated polyethers are commonly used as the polyamine component. google.com These form the soft segments of the polyurea, contributing to its flexibility. nih.gov

Chain Extenders: Short-chain diamines are used as chain extenders to build up the hard segments of the polymer, which contribute to its strength and rigidity. nih.govgoogle.com Aromatic polyamines are often used as chain extenders. google.com The structure of the chain extender can significantly influence the properties of the final polyurea elastomer. mdpi.commdpi.com For example, using a bulky alicyclic diisocyanate in combination with a disulfide chain extender can lead to looser packing of the hard segments and improved self-healing properties. mdpi.com

The stoichiometry of the reactants, specifically the ratio of isocyanate groups to amine groups, is a critical factor in determining the final properties of the polyurea. google.com

Non-Catalytic Aspects of Polyurea Formation

The synthesis of polyurea through the reaction of a diisocyanate with a primary diamine is characterized by its exceptionally rapid reaction kinetics at room temperature. mdpi.com This high reactivity is attributed to the strong nucleophilicity of primary amines. mdpi.com Consequently, the diamine-diisocyanate polyurea synthesis typically proceeds readily without the need for a catalyst. mdpi.com This rapid, non-catalytic nature is a significant advantage in industrial applications like reaction injection molding (RIM) and reactive spray-coating. mdpi.com

However, the high reactivity of isocyanate groups can also lead to side reactions. One common side reaction is the formation of biuret (B89757) structures, where an isocyanate group reacts with the N-H group of an already formed urea linkage. mdpi.com This can result in crosslinking of the polymer, as bifunctional diisocyanates interact with growing polyurea chains. mdpi.com

An alternative, non-catalytic pathway to polyurea is the water-diisocyanate reaction. This process involves the reaction of isocyanate groups with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. The newly formed primary amine subsequently reacts with another isocyanate group to create a urea linkage. mdpi.com This synthesis route exhibits significantly slower reaction kinetics compared to the diamine-mediated pathway. mdpi.com

Isocyanate-free methods for polyurea synthesis are also being explored. These often involve the polycondensation of diamines with dicarbamates or urea itself. researchgate.netdigitellinc.com For instance, hard segments of polyureas can be synthesized through the melt polycondensation of urea and a diamine without a catalyst. researchgate.net While these methods avoid the use of highly reactive isocyanates, they can present their own challenges, such as the potential for side reactions like N-alkylation of amine end-groups when using dicarbamates. researchgate.net

Influence of Amine Type and Stoichiometry on Polymerization

The properties of polyureas are significantly influenced by the type of amine and the stoichiometry of the reactants. The selection of the amine component, which includes long-chain diamines (soft segments) and short-chain diamines (chain extenders), allows for the tailoring of the polymer's mechanical properties. nih.gov

The structure of the diamine plays a crucial role. For instance, the use of different chain extenders, such as aliphatic versus aromatic diamines, affects the packing of the hard segments and the resulting hydrogen bonding. nih.gov The ratio of soft to hard segments is a critical factor, particularly for applications requiring specific mechanical performance like ballistic protection. nih.gov

Stoichiometry, the molar ratio of isocyanate groups to amine groups, is a key parameter in controlling the molecular weight and structure of the resulting polyurea. In the synthesis of poly(urethane-urea)s, a stoichiometric imbalance can lead to a composition drift, where chains rich in urea moieties may form and precipitate early in the reaction, hindering the growth of the polymer chain and limiting mechanical performance. nih.gov

In isocyanate-free polyurea synthesis, such as the Ru-catalyzed carbene insertion into urea, adjusting the stoichiometry of the reactants, like the diazo compound, has been shown to impact the yield and molecular weight of the resulting polymer. uva.nl This highlights the importance of precise stoichiometric control in achieving desired polymer characteristics.

Copolymerization Strategies: Poly(urethane-urea) Systems

Poly(urethane-urea) (PUU) elastomers are a class of segmented copolymers that combine both urethane and urea linkages in their backbone. wikipedia.org This combination allows for a wide range of tunable properties, making them suitable for various applications. nih.gov

Sequential and Simultaneous Polymerization Approaches

The synthesis of PUUs can be carried out using different polymerization strategies. A common approach is a two-stage or prepolymer method. nih.gov In the first stage, a diisocyanate is reacted with a macrodiol (polyol) to form an isocyanate-terminated prepolymer. nih.govmdpi.com This prepolymer is then reacted with a diamine chain extender in the second stage to form the final poly(urethane-urea). nih.govmdpi.com This sequential method is often preferred over a one-shot method (mixing all reactants at once) because the reactivity of amines with isocyanates is significantly higher than that of alcohols. nih.gov In a one-shot process, the rapid formation of urea-rich chains can lead to precipitation and a non-uniform polymer structure. nih.gov

Simultaneous polymerization, where the diisocyanate is reacted with a mixture of diols and diamines, can be challenging due to the differing reaction rates. This can lead to a "composition drift," where the faster-reacting diamine is consumed first, resulting in a polymer with a non-random distribution of urea and urethane linkages. nih.gov

Control of Urethane and Urea Linkage Proportions

The relative proportions of urethane and urea linkages in a poly(urethane-urea) system are critical in determining the final properties of the material. These proportions are primarily controlled by the stoichiometry of the reactants: the diisocyanate, the polyol, and the diamine chain extender.

The formation of urethane linkages occurs through the reaction of isocyanate groups with hydroxyl groups from the polyol, while urea linkages are formed from the reaction of isocyanate groups with amine groups from the diamine. wikipedia.org By carefully controlling the molar ratios of the polyol and diamine, the ratio of soft (polyol-diisocyanate) to hard (diamine-diisocyanate) segments can be precisely adjusted. mdpi.com

The following table illustrates how the reactant composition influences the hard segment content, which is directly related to the proportion of urea linkages.

| Diisocyanate | Chain Extender | Hard Segment Content (%) | Resulting Polymer Properties |

| H₁₂MDI | APTMDS | 5-20 | Transparency decreases and stiffness increases with higher hard segment content. mdpi.com |

| IPDI | APTMDS | 5-20 | Softer elastomer compared to those made with more symmetric diisocyanates. mdpi.com |

| MDI | APTMDS | Varied | Intermediate stiffness. mdpi.com |

| CHDI | APTMDS | Varied | Stiffest elastomer due to the high symmetry of the diisocyanate. mdpi.com |

H₁₂MDI: 4,4'-Methylenebis(cyclohexyl isocyanate), IPDI: Isophorone (B1672270) diisocyanate, MDI: 4,4'-Methylenebis(phenyl isocyanate), CHDI: trans-1,4-Cyclohexane diisocyanate, APTMDS: 1,3-Bis(3-aminopropyl)-tetramethyldisiloxane

This control over the hard and soft segment content allows for the fine-tuning of properties such as modulus, tensile strength, and elongation at break. mdpi.com

Advanced Polymerization Techniques

Solvent-Free Polymerization Methods

Solvent-free polymerization methods are gaining increasing attention due to environmental and safety concerns associated with the use of volatile organic compounds. For polyurea and poly(urethane-urea) synthesis, several solvent-free approaches have been developed.

One notable method is melt polycondensation. This technique has been successfully employed for the isocyanate-free synthesis of polyurea elastomers. digitellinc.comvt.edu In this process, a diamine (including a soft segment diamine like poly(tetramethylene oxide)-based diamine and a small molecule diamine) is reacted with urea in the molten state without the need for a catalyst. vt.edu This approach avoids the use of both isocyanates and solvents, offering a more environmentally friendly route to polyureas. vt.edu The resulting polymers are melt-processible and exhibit tunable mechanical properties. vt.edu

Bulk polymerization is another solvent-free technique. For instance, polyurea synthesis via the water-diisocyanate pathway can be carried out in bulk by directly reacting the diisocyanate with water. mdpi.com Similarly, the synthesis of poly(urethane-urea)s can be performed in bulk, where the reactants are mixed and reacted at elevated temperatures without a solvent. nih.gov

These solvent-free methods are advantageous not only for their reduced environmental impact but also for potentially simplifying the manufacturing process and reducing costs associated with solvent handling and recovery.

Prepolymer Methods in Polymer Synthesis

The synthesis of polyurethanes and related polymers using this compound can be effectively controlled through the prepolymer method. This two-step approach is widely employed in polymer engineering to manage reaction exotherms, control viscosity, and tailor the final properties of the polymer. researchgate.netmdpi.com The technique involves first reacting a diisocyanate with a polyol, where the diisocyanate is in stoichiometric excess, to form an isocyanate-terminated prepolymer. mdpi.comgoogle.com This prepolymer is then subsequently reacted in a second step, typically with a chain extender or through a curing mechanism like moisture exposure, to build the final high-molecular-weight polymer. google.com

The structure of this compound, an aliphatic diisocyanate, plays a crucial role in the kinetics of prepolymer formation. Its chemical formula is O=C=N-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-N=C=O. nih.gov Although both isocyanate groups are attached to primary carbons, the methyl group at the C-2 position creates steric hindrance for the isocyanate group at the C-1 position. This results in differential reactivity between the two isocyanate groups, with the unhindered group at the C-5 position being more reactive. This behavior is analogous to other asymmetric diisocyanates like isophorone diisocyanate (IPDI), where controlling reaction conditions allows for selective reactions and the design of specific polymer architectures. The lower reactivity of aliphatic isocyanates compared to aromatic counterparts like toluene (B28343) diisocyanate (TDI) or diphenylmethane (B89790) diisocyanate (MDI) generally necessitates higher reaction temperatures (typically 75-85°C) or the use of catalysts to achieve reasonable reaction times. mdpi.comresearchgate.net

The choice of polyol is a critical parameter that dictates the properties of the resulting prepolymer and the final polyurethane. Common polyols used in these syntheses include:

Polyether Polyols: Such as polytetramethylene ether glycol (PTMG) and polypropylene (B1209903) glycol (PPG), which impart flexibility, hydrolysis resistance, and good low-temperature properties to the final polymer. mdpi.com

Polyester (B1180765) Polyols: Such as those based on adipic acid and various glycols (e.g., 1,6-hexanediol), which typically provide good abrasion resistance and tensile strength. google.com

The ratio of isocyanate groups to hydroxyl groups (NCO:OH ratio) is a key process parameter. In prepolymer synthesis, this ratio is kept significantly above 1:1, often ranging from 1.6:1 to as high as 10:1, to ensure that the resulting chains are terminated with reactive isocyanate groups and to control the molecular weight of the prepolymer. google.comresearchgate.net After the reaction, unreacted diisocyanate monomer can be removed, often through vacuum distillation or solvent extraction, to produce prepolymers with low free monomer content, which is often desirable for subsequent applications. epo.orgjustia.com

Table 1: Typical Parameters for Aliphatic Isocyanate Prepolymer Synthesis

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Diisocyanate Type | Aliphatic (e.g., this compound, HDI, IPDI) | Determines reactivity, UV stability, and flexibility. Aliphatic isocyanates offer good light stability. | mdpi.com |

| Polyol Type | Polyether (PTMG, PPG), Polyester (Polyadipates) | Controls the soft segment properties like flexibility, chemical resistance, and hardness. | mdpi.comgoogle.com |

| NCO:OH Ratio | 1.6:1 to 10:1 | Controls prepolymer molecular weight and final NCO content. Higher ratios lead to lower viscosity and higher free NCO. | google.comresearchgate.net |

| Reaction Temperature | 70°C - 90°C | Influences reaction rate. Aliphatic isocyanates generally require higher temperatures than aromatics. | mdpi.comtue.nl |

| Catalyst | Organometallic (e.g., Dibutyltin Dilaurate - DBTDL), Tertiary Amines | Increases the rate of the urethane-forming reaction, especially for less reactive aliphatic isocyanates. | researchgate.netepo.org |

Moisture-Curing Systems and Hydrolysis Effects

Prepolymers terminated with this compound are suitable for use in one-component (1K) moisture-curing systems. researchgate.net These systems utilize atmospheric moisture as a reactant to cure the polymer, eliminating the need for a separate crosslinking agent. The curing process is a multi-step reaction initiated by the diffusion of water into the prepolymer film. researchgate.net

The fundamental reaction sequence is as follows:

Hydrolysis of Isocyanate: An isocyanate group (–NCO) reacts with a water molecule (H₂O) to form an unstable carbamic acid intermediate. researchgate.net

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine (–NH₂). researchgate.net

Urea Formation: The newly formed, highly reactive primary amine then reacts with another available isocyanate group on an adjacent prepolymer chain. This reaction forms a stable, disubstituted urea linkage (–NH–CO–NH–), which acts as a cross-link between polymer chains. researchgate.net

This sequence of reactions builds a cross-linked polyurethane-urea network, transforming the liquid prepolymer into a solid, durable film. The rate of curing is dependent on ambient temperature and relative humidity, as these factors control the availability of water and the reaction kinetics. researchgate.net

The hydrolysis of the urethane linkages within the fully cured polymer is also a critical consideration, as it relates to the long-term stability of the material. Studies on polyurethanes derived from various diisocyanates show that the structure of the diisocyanate significantly influences the polymer's resistance to hydrolytic degradation. Research indicates that polyurethanes based on unbranched and cyclic aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), exhibit similar thermal decomposition behaviors during hydrolysis. koreascience.krkoreascience.kr It is expected that a polyurethane synthesized from this compound would exhibit comparable stability due to its aliphatic nature. The decomposition temperature for these aliphatic systems is generally intermediate, being more stable than those derived from TDI but less stable than those from MDI under specific subcritical water conditions. koreascience.krkoreascience.kr

Table 2: Decomposition Temperatures of Polyurethanes from Various Diisocyanates in Subcritical Water

| Diisocyanate Used in PU Synthesis | Diisocyanate Type | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Methyl Phenylene Diisocyanate (TDI) | Aromatic | 199 | koreascience.krkoreascience.kr |

| Hexamethylene Diisocyanate (HDI) | Aliphatic (Linear) | 218-220 | koreascience.krkoreascience.kr |

| Isophorone Diisocyanate (IPDI) | Aliphatic (Cyclic) | 218-220 | koreascience.krkoreascience.kr |

| 4,4'-Methylene Dicyclohexyl Diisocyanate (H₁₂MDI) | Aliphatic (Cyclic) | 218-220 | koreascience.krkoreascience.kr |

| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | Aromatic | 237 | koreascience.krkoreascience.kr |

| This compound | Aliphatic (Branched) | Estimated 218-220 | Inferred |

Compound Reference Table

Structure Property Relationships in Polymeric Systems Derived from 1,5 Diisocyanato 2 Methylpentane

Microphase Separation and Domain Organization in 1,5-Diisocyanato-2-methylpentane-Based Polymers

Segmented polyurethanes and related polymers consist of alternating soft segments (typically long, flexible polyether or polyester (B1180765) macrodiols) and hard segments (composed of the diisocyanate and a chain extender). The thermodynamic incompatibility between these dissimilar segments drives a phenomenon known as microphase separation, leading to the formation of distinct soft- and hard-segment-rich domains. The morphology of these domains is a key determinant of the polymer's mechanical and thermal properties.

| Diisocyanate Type | Symmetry | Typical Hard Segment Packing | Resulting Polymer Characteristic |

| Symmetric (e.g., MDI, HDI) | High | Well-ordered, Crystalline | Higher stiffness, Higher modulus |

| Asymmetric (e.g., this compound, IPDI) | Low | Disordered, Amorphous | Softer, More flexible, Lower modulus |

The asymmetry of this compound not only affects hard segment packing but also influences the degree of mixing between the hard and soft segments. The irregular structure of the hard segments can lead to a less defined interface between the hard and soft domains, resulting in a more diffuse interphase region. This increased microphase mixing means that a portion of the hard segments may be dispersed within the soft segment matrix and vice versa. mdpi.com

Despite the disruptive effect of its asymmetry, polymers based on this compound still undergo self-assembly, a process driven by the repulsive interactions between the chemically distinct blocks. mdpi.com This self-organization leads to the formation of microphase-separated structures, although these structures are generally less ordered than those formed from symmetric diisocyanates. mdpi.com

The self-assembly process is governed by the total dissimilarity between the polymer blocks. mdpi.com Even with the reduced packing efficiency of the hard segments, the strong hydrogen-bonding capability of the urethane (B1682113) or urea (B33335) linkages provides a significant driving force for the aggregation of hard segments. This results in the formation of a physically cross-linked network that imparts elastomeric properties to the material. The resulting morphology might consist of disordered or paracrystalline hard domains dispersed within a continuous soft segment matrix. The lack of significant crystallinity in the hard domains, however, means that these polymers are typically transparent or translucent, as large crystalline structures that scatter light are not formed. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

In polyurethanes and polyureas, hydrogen bonding is a dominant form of intermolecular interaction that profoundly influences their structure and properties. The N-H group in the urethane or urea linkage acts as a proton donor, while the carbonyl oxygen (C=O) of the urethane/urea group or the ether/ester oxygen of the soft segment can act as a proton acceptor.

The formation of hydrogen bonds is a key factor in the phase separation and mechanical integrity of polymers derived from this compound. In these systems, the N-H groups of the urethane or urea linkages can form hydrogen bonds with several acceptor sites. capes.gov.brresearchgate.net

The primary hydrogen bonds form between the N-H group and the carbonyl oxygen of another urethane or urea group within the hard segments. This interaction is crucial for the cohesion and stability of the hard domains. researchgate.net A secondary possibility is the formation of hydrogen bonds between the N-H groups of the hard segment and the ether or ester oxygen atoms of the soft segment. This type of bonding occurs at the interface between the domains and contributes to inter-segment mixing. capes.gov.brresearchgate.net

Studies using Fourier Transform Infrared Spectroscopy (FTIR) can distinguish between "free" (non-hydrogen-bonded) and bonded carbonyl groups. researchgate.net In polyurethanes based on this compound, a significant fraction of the urethane groups are involved in hydrogen bonding, which is essential for developing the material's characteristic properties. capes.gov.br The urea linkage (–NH–CO–NH–) offers two N-H protons and can form stronger, bidentate hydrogen bonds compared to the monodentate bonds typically formed by urethane linkages. researchgate.net This leads to more cohesive and thermally stable hard domains in poly(urethane-urea)s compared to their pure polyurethane counterparts. capes.gov.br

| Bond Type | Proton Donor | Primary Proton Acceptor | Bond Location | Influence |

| Urethane H-Bond | Urethane N-H | Urethane C=O | Hard Domain | Hard Domain Cohesion |

| Urea H-Bond | Urea N-H | Urea C=O | Hard Domain | Strong Hard Domain Cohesion |

| Inter-segment H-Bond | Urethane/Urea N-H | Soft Segment Ether/Ester Oxygen | Domain Interface | Phase Intermixing |

The extensive network of hydrogen bonds acts as a form of physical cross-linking, which significantly impacts the alignment and ordering of polymer chains. mdpi.com Within the hard domains, hydrogen bonds force the segments into closer proximity, promoting local order even if long-range crystalline order is frustrated by the diisocyanate's asymmetry. This ordering within the hard domains is fundamental to their function as physical cross-links that anchor the flexible soft segments. researchgate.net

When the material is subjected to mechanical strain, these hydrogen bonds can be disrupted and reformed, allowing for energy dissipation and contributing to the polymer's toughness and elasticity. The alignment of polymer chains, particularly the hard segments, in the direction of stress can be reinforced by the hydrogen bond network. While the asymmetry of this compound prevents the formation of highly crystalline hard domains, the hydrogen bonding network ensures the development of a robust, phase-separated morphology that is essential for the desirable elastomeric properties of the resulting polymers. sci-hub.se

Correlation with Polymer Segment Mobility

The molecular structure of the diisocyanate is a critical determinant of the final properties of thermoplastic segmented polyurethanes (PUs). In polymeric systems derived from this compound, the mobility of the polymer segments is intricately linked to the degree of phase separation between the hard and soft segments. This phase separation is, in turn, governed by the structure of the diisocyanate.

The use of different diisocyanates, ranging from linear aliphatic to cycloaliphatic and aromatic, significantly influences the morphology and, consequently, the thermal and mechanical properties of the resulting polyurethanes. For instance, in polyurethanes synthesized with a polycarbonate diol as the soft segment and various diisocyanates forming the hard segment with 1,4-butanediol, the degree of phase miscibility is a key factor. mdpi.com A higher degree of miscibility, where the hard and soft segments are more intermingled, can lead to a different range of properties compared to a system with a high degree of phase segregation, where the hard segments form distinct, often crystalline, domains. mdpi.com

Thermal Behavior and Stability of Derived Polymeric Systems

Investigation of Polymer Transitions (e.g., Glass Transition Behavior in Context of Material Functionality)

The thermal behavior of polymeric systems derived from this compound is characterized by key transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. gianeco.com This transition is of paramount importance as it dictates the functional temperature range of the material.

In segmented polyurethanes, the Tg of the soft segment is a critical parameter. For instance, in systems based on a poly(tetramethylene ether) glycol (PTMEG) soft segment, the Tg is significantly influenced by the structure of the diisocyanate in the hard segment. researchgate.net When the soft segment is immiscible with the hard segment, as is often the case with aliphatic diisocyanates, the Tg of the soft segment is closer to that of the pure macrodiol. mdpi.comresearchgate.net Conversely, in systems with aromatic diisocyanates where there is partial miscibility, the Tg of the soft segment can be elevated due to the restricted mobility imposed by the interpenetrating hard segment phase. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Polyurethanes with Different Diisocyanates

| Diisocyanate Type | Soft Segment | Chain Extender | Soft Segment Tg (°C) | Reference |

| Aliphatic (e.g., HDI) | Polycarbonate diol | 1,4-Butanediol | Lower (greater phase segregation) | mdpi.com |

| Cycloaliphatic (e.g., IPDI) | Polycarbonate diol | 1,4-Butanediol | Higher (greater miscibility) | mdpi.com |

| Aromatic (e.g., MDI) | Polycarbonate diol | 1,4-Butanediol | Higher (greater miscibility) | mdpi.com |

Note: This table provides a qualitative comparison based on the principles discussed in the referenced literature. Exact Tg values depend on the specific composition and synthesis conditions.

Mechanisms of Thermal Degradation and Stability Enhancement

The thermal degradation of polyurethanes is a complex process that is highly dependent on the chemical structure of the constituent monomers, including the diisocyanate. nih.govamericanchemistry.com Generally, the thermal decomposition of polyurethanes can occur through several mechanisms. One primary pathway is the reversible dissociation of the urethane linkage back into an isocyanate and an alcohol, which is reported to begin at temperatures between 200 to 250°C. osti.gov Another irreversible mechanism involves the formation of a primary amine, an alkene, and carbon dioxide. osti.gov

The structure of the diisocyanate plays a significant role in the thermal stability of the resulting polyurethane. Polyurethanes derived from aromatic diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), tend to exhibit higher thermal stability compared to those derived from aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI). nih.govmdpi.com This increased stability is attributed to the greater energy required to dissociate the urethane bonds formed from aromatic isocyanates. nih.gov

The degradation process can be studied using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. nih.govosti.gov TGA curves for polyurethanes often show a multi-step degradation process, with the onset temperature of decomposition being a key indicator of thermal stability. osti.gov For example, the temperature at which 1%, 5%, or 10% weight loss occurs (T1%, T5%, T10%) are common metrics used to compare the thermal stability of different polyurethane formulations. nih.govmdpi.com

Table 2: Thermal Degradation Onset Temperatures for Polyurethanes

| Diisocyanate Type | Atmosphere | T1% (°C) | T5% (°C) | T10% (°C) | Reference |

| HDI-based | Helium | 280–282 | 313–322 | 328–341 | mdpi.com |

| MDI-based | Helium | 299–301 | 328–333 | 339–346 | mdpi.com |

| HDI-based | Synthetic Air | 252–265 | - | - | mdpi.com |

| MDI-based | Synthetic Air | 261–272 | - | - | mdpi.com |

Crystallization Behavior and its Relation to Diisocyanate Structure

The ability of the hard segments in segmented polyurethanes to crystallize is a critical factor influencing the material's properties, and this behavior is strongly dependent on the structure of the diisocyanate. mdpi.com The symmetry and rigidity of the diisocyanate molecule are key determinants of the packing efficiency of the hard segments into ordered crystalline structures. researchgate.net

Polyurethanes synthesized from symmetrical diisocyanates tend to exhibit a higher degree of crystallinity in the hard segment domains. researchgate.net This increased crystallinity leads to a more pronounced phase separation from the amorphous soft segment. mdpi.com The formation of these crystalline hard domains acts as physical crosslinks, reinforcing the polymer matrix and significantly impacting the mechanical properties. mdpi.com

The crystallization behavior can be investigated using techniques such as differential scanning calorimetry (DSC), which can detect the endothermic melting process of the crystalline domains. mdpi.com The melting temperature (Tm) of the hard segments is influenced by the composition of the rigid segment, with a higher content of the rigid segment generally leading to an increased Tm. mdpi.com The degree of crystallinity is also affected by the nature of both the diisocyanate and the chain extender, as well as the synthesis procedure. mdpi.com In essence, the diisocyanate structure dictates the potential for hard segment crystallization, which in turn governs the balance between elastomeric and rigid properties in the final polyurethane material.

Mechanical Performance and Dynamic Response of this compound Polymers

Tensile Properties and Elongation Characteristics

The tensile properties, such as tensile strength and elongation at break, of polyurethanes derived from this compound are fundamentally linked to the structure of the diisocyanate and the resulting morphology of the polymer. mdpi.comresearchgate.net The hard segments, formed by the reaction of the diisocyanate and a chain extender, act as reinforcing domains within the soft segment matrix. The nature of these hard domains, whether they are glassy or crystalline, and their degree of phase separation from the soft segments, are critical in determining the mechanical response of the material. mdpi.com

In general, a higher degree of phase separation, where the hard segments form well-defined, often crystalline domains, can lead to higher tensile strength and modulus. dtic.mil This is because the hard domains act as effective physical crosslinks, efficiently transferring stress upon deformation. The symmetry of the diisocyanate molecule can play a significant role; more symmetrical diisocyanates can lead to more efficient packing of the hard segments and a higher degree of crystallinity, resulting in enhanced tensile properties. researchgate.net

The elongation characteristics are largely governed by the soft segment, but are also influenced by the hard segment domains. A high elongation at break is characteristic of elastomeric materials and is dependent on the ability of the soft segment chains to uncoil and align under stress. The hard segment domains can either hinder or facilitate this process depending on their size, shape, and distribution.

For example, in a study comparing polyurethanes made from different diisocyanates, it was found that the structure of the hard segment is crucial in determining the degree of phase miscibility, which in turn affects the tensile properties. mdpi.com The choice of diisocyanate can be used to tailor the balance between tensile strength and elongation to meet the requirements of specific applications. researchgate.netmdpi.com

Table 3: Representative Tensile Properties of Polyurethanes

| Diisocyanate Type | Soft Segment | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| MDI-based | PTMO | - | - | mdpi.com |

| HDI-based | PTMO | up to 21.3 | up to 640 | mdpi.com |

| MDI-based | PTMO | up to 26.0 | up to 750 | mdpi.com |

Note: This table presents example data from a study comparing MDI and HDI based polyurethanes to illustrate the influence of diisocyanate structure. The values are not specific to this compound but demonstrate the general principles.

Dynamic Mechanical Behavior and Damping Properties

Polymeric systems derived from this compound, an aliphatic diisocyanate, exhibit dynamic mechanical properties that are crucial for applications requiring energy dissipation and specific viscoelastic responses. Dynamic Mechanical Analysis (DMA) is employed to characterize these properties by measuring the storage modulus (E'), loss modulus (E''), and the loss factor (tan δ) as a function of temperature or frequency.

The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. For polyurethanes, E' is high in the glassy state at low temperatures and decreases significantly through the glass transition region before plateauing in the rubbery state. sci-hub.box The loss modulus (E'') signifies the viscous response, or the energy dissipated as heat. The peak of the loss modulus is often associated with the glass transition temperature (Tg). The loss factor (tan δ) , the ratio of E'' to E', is a measure of the material's damping efficiency. The peak of the tan δ curve also provides a common definition for the glass transition temperature (Tg), which reflects the onset of cooperative segmental motion in the polymer chains. researchgate.netresearchgate.net

In polyurethanes based on aliphatic diisocyanates, the structure of the diisocyanate influences the material's Tg and damping range. researchgate.net The branched structure of this compound, with its methyl side group, can restrict chain packing and rotation compared to a linear analogue like hexamethylene diisocyanate (HDI), potentially affecting the Tg and the breadth of the damping region. Polyurethanes designed for high damping properties often exhibit a broad tan δ peak, indicating effective energy dissipation over a wide temperature range. rsc.orgmdpi.comsemanticscholar.org

The table below presents typical dynamic mechanical properties for a polyurethane system based on an aliphatic diisocyanate, which can be considered representative for understanding the behavior of systems derived from this compound.

| Polyurethane System | Glass Transition Temperature (Tg) from tan δ peak (°C) | Max Loss Factor (tan δ_Max) | Storage Modulus (E') at 25°C (MPa) |

|---|---|---|---|

| PTMG-based PU (aliphatic) | -45 | 0.65 | 50 |

| PCL-based PU (aliphatic) | -25 | 0.75 | 150 |

| PEA-based PU (aliphatic) | -12 | 0.80 | 350 |

| Castor Oil-based PU (cross-linked, aliphatic) | 60 | 1.10 | >1000 |

Note: Data is illustrative, based on representative aliphatic polyurethane systems to demonstrate general principles. PTMG: Poly(tetramethylene glycol), PCL: Polycaprolactone (B3415563), PEA: Poly(ethylene adipate). Data compiled from findings in reference researchgate.net.

Fatigue Resistance and Durability Studies

Fatigue resistance is a critical measure of a material's durability under cyclic loading. Polyurethanes, including those synthesized from this compound, are often used in applications where they are subjected to repeated stress and strain cycles. Their fatigue life is typically characterized by an S-N curve, which plots the applied stress (S) against the number of cycles to failure (N). nih.gov

The fatigue damage process in polyurethanes generally occurs in three stages: mdpi.com

Rapid Initial Damage: In the first 10-20% of the fatigue life, micro-cracks initiate, often at stress concentration points, leading to a rapid decrease in material stiffness.

Stable Crack Propagation: This phase constitutes the majority (70-80%) of the fatigue life, where cracks grow at a steady, slow rate with each load cycle.

Final Failure: In the final 10% of life, the crack growth accelerates rapidly, leading to catastrophic failure of the material.

The structure of the polyurethane significantly impacts its fatigue resistance. The hard segments, formed by the reaction of the diisocyanate and chain extender, provide strength, while the soft segments (polyol) impart elasticity. The microphase separation between these segments and the presence of hydrogen bonds play a crucial role in the material's ability to resist crack propagation. nih.gov Aliphatic polyurethane elastomers are known for their high resistance to abrasion and tearing, which contributes to good fatigue performance. researchgate.net Studies on polyurethane mixtures have shown that their fatigue life can be significantly longer than that of other materials like styrene-butadiene-styrene (SBS)-modified asphalt (B605645) mixtures under similar stress levels. mdpi.com

The following table illustrates the fatigue life of a representative polyurethane material under different stress levels.

| Material | Stress Ratio | Fatigue Life (Cycles) |

|---|---|---|

| Rigid Polyurethane Foam | 0.85 | 325 |

| 0.75 | 656 | |

| 0.65 | 1,826 | |

| 0.60 | 10,258 | |

| 0.50 | 56,890 |

Note: Data is for a representative rigid polyurethane foam to illustrate the relationship between stress and fatigue life. mdpi.com Stress ratio refers to the ratio of minimum stress to maximum stress in a fatigue cycle.

Influence of Cross-linking Density and Network Formation

The formation of a three-dimensional polymer network through cross-linking is a key factor in tailoring the properties of polyurethanes derived from this compound. The cross-link density, which is the number of cross-links per unit volume, can be controlled by incorporating polyfunctional reactants, such as triols (e.g., trimethylolpropane), or by adjusting the stoichiometric ratio of isocyanate to hydroxyl groups (NCO/OH). researchgate.netbohrium.com

An increase in cross-linking density has a profound impact on the material's properties:

Mechanical Properties: Above the Tg, in the rubbery region, the elastic modulus increases substantially with higher cross-link density, as the chemical cross-links prevent the polymer chains from flowing. sci-hub.boxbohrium.com This typically results in increased hardness and tensile strength. mostwiedzy.plsabtechmachine.com Conversely, properties like elongation at break and swelling in solvents tend to decrease as the network becomes tighter. mostwiedzy.plsabtechmachine.com

Network Formation: The network formation process itself is complex. Initially, linear chains are formed, which then become interconnected as the reaction progresses. The point at which a continuous network is formed is known as the gel point. The final network structure, including the average molecular weight between cross-links (Mc), determines the ultimate performance characteristics of the thermoset polyurethane. mostwiedzy.pl

The table below summarizes the general effects of increasing cross-link density on the properties of polyurethane elastomers.

| Property | Effect of Increasing Cross-link Density | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Increases | researchgate.netmostwiedzy.pl |

| Storage Modulus (E') (above Tg) | Increases | sci-hub.boxbohrium.com |

| Tensile Strength | Increases | mostwiedzy.plsabtechmachine.com |

| Hardness | Increases | mostwiedzy.pl |

| Elongation at Break | Decreases | mostwiedzy.plsabtechmachine.com |

| Swelling Ratio in Solvent | Decreases | mostwiedzy.pl |

Biodegradation Studies of Polyurethanes and Polyureas from this compound

Design Principles for Biodegradable Polymeric Materials

The design of biodegradable polyurethanes and polyureas hinges on the strategic selection of monomeric building blocks to create polymers susceptible to environmental degradation. mdpi.comnih.gov A primary principle is the incorporation of hydrolyzable linkages within the polymer backbone. mdpi.com For polyurethanes, this is most commonly achieved by using polyester polyols, which introduce ester groups that are more susceptible to hydrolysis than the ether linkages found in polyether polyols. cnr.it

The chemical structure of the diisocyanate is also a critical design factor. Aliphatic diisocyanates, such as this compound, are generally preferred for creating biodegradable polyurethanes over their aromatic counterparts. nih.gov This is because the degradation products of aromatic diisocyanates can be more toxic. Furthermore, the use of bio-based monomers, such as 1,5-pentamethylene diisocyanate (a derivative of which is this compound), enhances the "green" profile of the resulting polymer. mdpi.comresearchgate.net

Other key design principles include:

Crystallinity: Lower crystallinity and a more amorphous structure increase the accessibility of polymer chains to water and microbial enzymes, thus accelerating degradation. mdpi.commdpi.com

Hydrophilicity: Increasing the hydrophilicity of the polymer can enhance water absorption, which is a prerequisite for hydrolytic degradation.

Molecular Weight: Lower molecular weight polymers generally degrade faster as they have more chain ends, which are points of attack for degradation. mdpi.com

Cross-link Density: A high degree of cross-linking can hinder the penetration of water and enzymes, thereby slowing down the degradation process. cnr.it

By carefully balancing these factors, it is possible to design polyurethanes from this compound with tailored degradation profiles for specific applications, such as in agriculture or medicine. cnr.itmdpi.com

Degradation Pathways and Mechanisms in Specific Environments

The biodegradation of polyurethanes derived from this compound is a complex process involving multiple mechanisms that depend on the polymer's composition and the specific environment. The primary degradation pathways are hydrolysis and enzymatic degradation. pjoes.comyoutube.com

Hydrolytic Degradation: This is an abiotic process where water molecules cleave susceptible chemical bonds in the polymer chain. youtube.com In polyester-based polyurethanes, the ester linkages are the most vulnerable to hydrolysis, breaking down to form carboxylic acids and alcohols. nih.govresearchgate.net This process can be autocatalytic, as the newly formed carboxylic acid end-groups can catalyze further ester hydrolysis. nih.gov The urethane bonds are generally more resistant to simple hydrolysis but can also be cleaved over longer periods.

Enzymatic Degradation: This biological process is mediated by enzymes secreted by microorganisms like bacteria and fungi. pjoes.comrawdatalibrary.netnih.gov Several types of enzymes are known to be effective:

Esterases and Lipases: These enzymes specifically target and hydrolyze the ester bonds in the polyester soft segments, making this the dominant biodegradation mechanism for polyester urethanes. mdpi.compjoes.comrsc.org

Proteases and Ureases: These enzymes are capable of cleaving the urethane and urea linkages in the hard segments of the polymer. pjoes.com

Cutinases: This class of enzymes has shown high efficacy in degrading both ester and urethane bonds. rsc.org

In specific biological environments, such as in vivo implantation, an oxidative degradation pathway can also be significant. Inflammatory cells like macrophages can secrete reactive oxygen species (ROS) that attack the polymer matrix, leading to chain scission. nih.gov The degradation mechanism often proceeds via surface erosion, where microbial colonization and enzymatic attack occur on the material's surface, causing it to gradually thin and lose mass. mdpi.compjoes.com

Influence of Polymer Composition on Degradation Rate

The rate at which polyurethanes made from this compound biodegrade is strongly dependent on their specific chemical composition and morphology. The key compositional factors influencing the degradation rate are the nature of the polyol, the structure of the diisocyanate, and the content of the hard segment.

Polyol Type: The choice of polyol is paramount. Polyurethanes based on polyester polyols degrade much faster than those based on polyether polyols . The ester linkages are readily hydrolyzed by both abiotic and enzymatic processes, whereas the ether linkages are significantly more resistant to hydrolysis and are primarily degraded through oxidative pathways. nih.govresearchgate.net

Diisocyanate Structure: As a rule, polyurethanes made from aliphatic diisocyanates (like this compound) are more biodegradable than those made from aromatic diisocyanates. The symmetric and ordered structures formed by aromatic diisocyanates can lead to higher crystallinity and stronger intermolecular packing in the hard domains, making them less accessible to water and enzymes. nih.gov

Cross-link Density: A higher degree of cross-linking restricts the swelling of the polymer network and the diffusion of water and enzymes into the polymer matrix, thus reducing the degradation rate. cnr.it

The following table summarizes how these compositional factors generally influence the rate of biodegradation.

| Compositional Factor | Change to Factor | Effect on Biodegradation Rate | Reference |

|---|---|---|---|

| Polyol Type | Use Polyester vs. Polyether | Increases | nih.govresearchgate.net |

| Use Polyether vs. Polyester | Decreases | nih.govresearchgate.net | |

| Diisocyanate Type | Use Aliphatic vs. Aromatic | Increases | nih.gov |

| Use Aromatic vs. Aliphatic | Decreases | nih.gov | |

| Hard Segment Content | Increase | Decreases | mdpi.compolyu.edu.hk |

| Cross-link Density | Increase | Decreases | cnr.it |

Advanced Characterization Methodologies for 1,5 Diisocyanato 2 Methylpentane Based Polymers

Spectroscopic Analysis

Spectroscopic techniques are instrumental in elucidating the molecular structure and chemical environment of polymeric materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within a polymer. In polyurethanes derived from 1,5-diisocyanato-2-methylpentane, FTIR is particularly useful for confirming the formation of urethane (B1682113) linkages and studying the extent of hydrogen bonding.

The reaction between the isocyanate groups (-NCO) of this compound and the hydroxyl groups (-OH) of a polyol results in the formation of urethane linkages (-NH-COO-). The progress of this polymerization reaction can be monitored by the disappearance of the characteristic NCO stretching vibration band, typically observed around 2270 cm⁻¹. casaxps.com

A key aspect of polyurethane chemistry that significantly influences their mechanical properties is the presence of hydrogen bonding. The N-H group of the urethane linkage acts as a proton donor, while the carbonyl group (C=O) of the urethane or the ether/ester group of the polyol can act as a proton acceptor. researchgate.net This hydrogen bonding leads to the formation of physically cross-linked networks within the polymer matrix.

FTIR spectroscopy allows for the detailed analysis of these hydrogen bonds by examining the shifts in the N-H and C=O stretching vibration regions. The N-H stretching band, typically appearing between 3200 and 3500 cm⁻¹, is broadened and shifted to lower wavenumbers upon hydrogen bonding. spectroscopyonline.com Similarly, the carbonyl (C=O) stretching band, found in the 1600-1800 cm⁻¹ region, splits into two components: a peak at a higher wavenumber corresponding to "free" (non-hydrogen-bonded) carbonyl groups and a peak at a lower wavenumber attributed to hydrogen-bonded carbonyl groups. dtic.mil The relative intensities of these peaks provide a qualitative measure of the degree of hydrogen bonding.

Table 1: Typical FTIR Absorption Bands in Polyurethanes

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Remarks |

| N-H | Stretching (Free) | ~3450 | Indicates non-hydrogen-bonded urethane groups. |

| N-H | Stretching (H-bonded) | 3300 - 3340 | Broad peak indicating hydrogen-bonded urethane groups. researchgate.net |

| C-H | Stretching | 2850 - 3000 | Aliphatic C-H stretching from the diisocyanate and polyol backbone. |

| N=C=O | Stretching | ~2270 | Characteristic peak of the isocyanate group; disappears upon reaction. casaxps.com |

| C=O | Stretching (Free) | ~1730 | Carbonyl of urethane not involved in hydrogen bonding. |

| C=O | Stretching (H-bonded) | ~1700 | Carbonyl of urethane involved in hydrogen bonding. casaxps.com |

| C-N | Stretching | ~1530 | Amide II band, coupled with N-H bending. |

| C-O-C | Stretching | 1050 - 1250 | Ether or ester linkages from the polyol component. spectroscopyonline.com |

Note: The exact positions of the absorption bands can vary depending on the specific chemical environment and the physical state of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure, determine the composition of copolymers, and identify the different chemical environments of atoms within the polymer chain. dtic.mil

For polyurethanes based on this compound, ¹H NMR spectra can be used to identify the protons in the repeating unit. The chemical shifts of the protons in the vicinity of the urethane linkage provide confirmation of the successful polymerization. For instance, the protons of the CH₂ groups adjacent to the nitrogen and oxygen atoms of the urethane group will have characteristic chemical shifts. researchgate.net

¹³C NMR spectroscopy provides even more detailed structural information by identifying the unique carbon atoms in the polymer backbone. dtic.mil The chemical shifts of the carbonyl carbon in the urethane group and the carbons of the diisocyanate and polyol segments can be assigned to elucidate the polymer's microstructure. researchgate.net In some cases, ¹⁵N NMR can also be utilized to provide further insights into the different nitrogen environments, such as those in urethane, urea (B33335), allophanate, or biuret (B89757) groups. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for a Polyurethane based on this compound and a Generic Polyether Polyol

| Carbon Atom | Expected Chemical Shift (ppm) |

| Urethane Carbonyl (C=O) | 155 - 160 |

| CH₂-N (from diisocyanate) | 40 - 45 |

| CH₂-O (from polyol) | 60 - 70 |

| Other aliphatic carbons | 20 - 40 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent, temperature, and the specific structure of the polyol.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov This makes it an ideal tool for analyzing the surface chemistry of polymers, which is crucial for applications involving adhesion, biocompatibility, and coatings.

In the analysis of polymers based on this compound, XPS can be used to:

Determine the surface elemental composition: XPS can quantify the relative amounts of carbon, oxygen, and nitrogen on the polymer surface, which can be compared to the theoretical bulk composition.